molecular formula C8H11Cl2N3S B1379038 [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1426291-53-3

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B1379038
CAS No.: 1426291-53-3
M. Wt: 252.16 g/mol
InChI Key: KOKFUBCEFUEIOY-UHFFFAOYSA-N
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Description

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride is a compound that features both thiophene and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the thiophene and imidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce a wide range of functional groups onto the imidazole or thiophene rings.

Scientific Research Applications

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.

    Imidazole derivatives: Compounds such as 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring structure.

Uniqueness

What sets [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride apart is the combination of both thiophene and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these rings.

Properties

IUPAC Name

(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c9-4-8-10-5-6(11-8)7-2-1-3-12-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFUBCEFUEIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
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[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 5
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[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Reactant of Route 6
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[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride

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